molecular formula C26H29N5O4 B2425488 8-{1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carbonyl}-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 1185071-21-9

8-{1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carbonyl}-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No.: B2425488
CAS No.: 1185071-21-9
M. Wt: 475.549
InChI Key: VYHGDHRZNOYBPY-UHFFFAOYSA-N
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Description

The compound 8-{1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carbonyl}-1,4-dioxa-8-azaspiro[4.5]decane is a complex organic molecule that features multiple functional groups, including an oxadiazole ring, a pyridine ring, a piperidine ring, and a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carbonyl}-1,4-dioxa-8-azaspiro[4.5]decane typically involves multi-step organic synthesis. The process may start with the preparation of the oxadiazole ring, followed by the introduction of the pyridine and piperidine rings, and finally the formation of the spirocyclic structure. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

8-{1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carbonyl}-1,4-dioxa-8-azaspiro[4.5]decane: can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions may vary, but they often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

Chemistry

In chemistry, 8-{1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carbonyl}-1,4-dioxa-8-azaspiro[4.5]decane is studied for its unique structural properties and reactivity. It can serve as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets could make it useful in the treatment of diseases or as a diagnostic tool.

Industry

In industrial applications, This compound might be used as an intermediate in the synthesis of other valuable compounds or as a specialty chemical in various manufacturing processes.

Mechanism of Action

The mechanism of action of 8-{1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carbonyl}-1,4-dioxa-8-azaspiro[4.5]decane depends on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. The compound’s structure allows it to fit into specific binding sites, where it can exert its effects by modulating the activity of its targets.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 8-{1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carbonyl}-1,4-dioxa-8-azaspiro[4.5]decane include other molecules that feature oxadiazole, pyridine, and piperidine rings, as well as spirocyclic structures. Examples include:

  • (3-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridine)
  • (1-(3-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidine)
  • (1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methanone

Uniqueness

What sets This compound apart is its combination of these structural features in a single molecule. This unique arrangement of functional groups and rings gives it distinct chemical and biological properties, making it a valuable compound for research and application.

Properties

IUPAC Name

1,4-dioxa-8-azaspiro[4.5]decan-8-yl-[1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N5O4/c32-25(31-15-10-26(11-16-31)33-17-18-34-26)20-8-13-30(14-9-20)23-21(7-4-12-27-23)24-28-22(29-35-24)19-5-2-1-3-6-19/h1-7,12,20H,8-11,13-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYHGDHRZNOYBPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N2CCC3(CC2)OCCO3)C4=C(C=CC=N4)C5=NC(=NO5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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